

Technical Support Center: Synthesis of 1-Phenyl-Indolin-2-One

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Compound of Interest

Compound Name: (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one

CAS No.: 1167423-38-2

Cat. No.: B2931628

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Status: Operational Ticket ID: OX-PH-001 Subject: Yield Optimization & Troubleshooting for

-Phenyl Oxindole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategy

The synthesis of 1-phenyl-indolin-2-one (

-phenyl oxindole) is a pivotal step in developing tyrosine kinase inhibitors (e.g., nintedanib analogs). While structurally simple, the oxindole core presents a unique challenge: ambident nucleophilicity.[1]

The nitrogen (N1) and the

-carbon (C3) are both reactive. A common yield-killing failure mode is inadvertent C3-arylation or polymerization due to oxidation. This guide prioritizes the Copper-Catalyzed Goldberg Reaction as the primary industrial route due to its high N-selectivity, reserving Palladium Catalysis for sterically hindered or electron-poor aryl halides.

Primary Route: Copper-Catalyzed -Arylation[3]

This is the "workhorse" method. It is cost-effective and generally favors

-arylation over

-arylation compared to Pd-systems.

Standard Protocol (Optimized)

- Substrates: Oxindole (1.0 equiv), Iodobenzene (1.2 equiv).[1]
- Catalyst: CuI (10 mol%).[2]
- Ligand: trans-1,2-Diaminocyclohexane (20 mol%) or
-Dimethylethylenediamine (DMEDA).[1]
- Base:
(2.0 equiv) or
.
- Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
- Temp: 110 °C (Sealed tube).

Troubleshooting Guide (Q&A)

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ligand Decoupling or Catalyst Disproportionation.

- The Cause: Diamine ligands can dissociate at high temperatures. Once free, Cu(I) disproportionates to unreactive Cu(0) (black precipitate) and Cu(II).[1]
- The Fix: Add a second portion of the ligand only (10 mol%) after 6 hours. Do not open the vessel to air; inject through a septum. Ensure your solvent is strictly degassed; oxygen accelerates catalyst death.

Q: I am seeing a significant byproduct (M+76). What is it? A: You are observing C3-Arylation (formation of 3-phenyl-oxindole or 1,3-diphenyl-oxindole).

- The Cause: The base is too strong, or the solvent is too polar, stabilizing the enolate form (C-nucleophile) over the amidate form (N-nucleophile).
- The Fix: Switch from

(stronger base) to

(weaker base). Switch solvent from DMF (polar aprotic) to Toluene (non-polar).[1] The non-polar solvent destabilizes the enolate, favoring N-attack.

Q: The reaction mixture turned into a solid "brick" inside the flask. A: Solubility Limit.

- The Cause: The potassium phosphate generates insoluble potassium iodide byproducts that cake together.
- The Fix: Use a mechanical stirrer rather than a magnetic bar for scales >5g. Add 5-10% DMF as a co-solvent to break up the salt lattice, but monitor for C3-arylation.[1]

Secondary Route: Palladium-Catalyzed Coupling

Use this when the aryl halide is an aryl chloride or has strong electron-donating groups (e.g., 4-methoxy-chlorobenzene) which poison Copper catalysts.

Standard Protocol

- Catalyst:

(2 mol%) or

.
- Ligand: Xantphos (rigid bite angle favors reductive elimination) or Buchwald Biaryl Phosphines (e.g., BrettPhos).[1]
- Base:

.
- Solvent: 1,4-Dioxane.[1]

Troubleshooting Guide (Q&A)

Q: I am getting mostly C3-arylated product with Palladium. A:Hard/Soft Acid Base Mismatch.

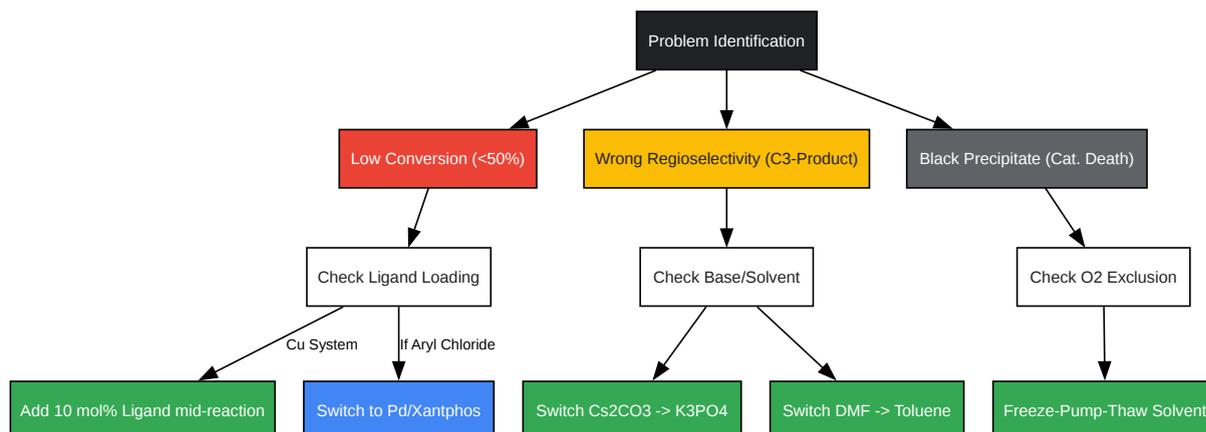
- The Mechanism: Palladium enolates are soft; they equilibrate rapidly. If the reductive elimination at Nitrogen is slow, the C-bound Pd-species will eventually undergo reductive elimination, leading to C-product.[1]
- The Fix: You need a ligand with a large bite angle (like Xantphos) to accelerate the N-reductive elimination. Monodentate phosphines () are notorious for allowing C-arylation in oxindoles.

Q: Yield is low due to dehalogenation of the aryl halide. A:Hydride Transfer.

- The Cause: If using alcohol solvents or primary amines, -hydride elimination can occur on the Pd-center.
- The Fix: Ensure the solvent is Dioxane or Toluene. Avoid amine bases; use inorganic carbonates.

Diagnostic Workflows (Visualized)

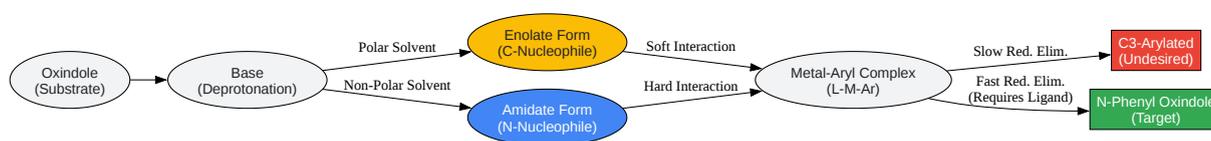
A. Troubleshooting Decision Tree



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Caption: Decision logic for diagnosing yield failures in N-arylation of oxindoles.

B. The Selectivity Mechanism (N vs C)



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Caption: Mechanistic divergence. Polar solvents/strong bases favor the Enolate (C-attack). Non-polar solvents favor the Amidate (N-attack).

Comparative Data: Base & Solvent Effects

The following data summarizes typical yield trends observed in internal process optimization for 1-phenyl-indolin-2-one synthesis (10 mmol scale, CuI cat).

Variable	Condition A	Condition B	Resulting Yield	Primary Impurity
Base			is superior (88%) vs (65%)	C3-arylation high with Cs base.
Solvent	DMF	Toluene	Toluene is superior (92%) vs (70%)	DMF promotes C-alkylation.
Ligand	None	DMEDA	DMEDA is critical (90%) vs (<10%)	Reaction fails without ligand.
Halide	Ph-Cl	Ph-I	Ph-I is superior (95%) vs (5%)	Cu cannot activate Chlorides.

Purification & Isolation

Issue: The crude reaction mixture is often a dark brown "tar" due to copper salts and oligomers.

Protocol for High Purity Isolation:

- Chelation Wash: Do not just filter. Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with 10% aqueous ammonium hydroxide () or aqueous ethylenediamine. This complexes the Copper (turning the aqueous layer blue) and removes it from the organic phase.
- Crystallization: 1-phenyl-indolin-2-one crystallizes well.
 - Evaporate solvent.[2]
 - Dissolve in minimum hot Ethanol.
 - Add water dropwise until turbid.

- Cool slowly to 4 °C.
- Yield: Typically >85% recovery as off-white needles.

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